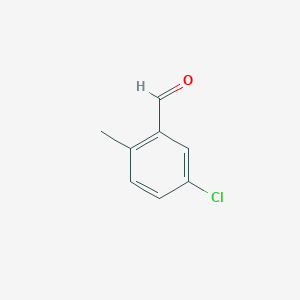

5-Chloro-2-methylbenzaldehyde

Vue d'ensemble

Description

5-Chloro-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H7ClO and a molecular weight of 154.59 . It is commonly used in early discovery research .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methylbenzaldehyde consists of a benzene ring with a chlorine atom and a methyl group attached at the 5th and 2nd positions, respectively, and an aldehyde group attached at the 1st position .Physical And Chemical Properties Analysis

5-Chloro-2-methylbenzaldehyde has a boiling point of 233°C, a density of 1.195, a refractive index of 1.562, and a flash point of 105°C . It should be stored under an inert gas (nitrogen or argon) at 2-8°C .Applications De Recherche Scientifique

1. Synthesis and Characterization of Complexes

5-Chloro-2-methylbenzaldehyde has been utilized in the synthesis and characterization of various chemical complexes. For instance, it's used in the preparation of pendant-armed dialdehydes for Schiff-base macrocyclic complexes in coordination with zinc centers. This compound plays a crucial role in the formation of these macrocyclic complexes, which are structurally and spectrally characterized, offering insights into the impacts of electron-withdrawing and electron-donating groups on their properties (Chen, Zhang, Jin, & Huang, 2014).

2. Electrochemical Behavior Studies

The compound has applications in studying the electrochemical behavior of polymers. It's part of the investigation into the electroactivity of various polyacrylamide compounds, contributing to understanding the electrochemical properties of complex molecules (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

3. Environmental Transformation Studies

It plays a role in environmental studies, specifically in the transformation of halogenated aromatic aldehydes by anaerobic bacteria. These studies demonstrate the potential environmental impact and transformation pathways of halogenated compounds like 5-Chloro-2-methylbenzaldehyde (Neilson, Allard, Hynning, & Remberger, 1988).

4. Pharmaceutical Research

In pharmaceutical research, 5-Chloro-2-methylbenzaldehyde is used in synthesizing dioxomolybdenum(VI) complexes. These complexes are studied for their DNA binding, cleavage, and anticancer activities, demonstrating the compound's importance in developing potential therapeutic agents (Hussein, Guan, Haque, Ahamed, & Majid, 2015).

5. Chemical Ecology

This compound is involved in the chemical ecology of astigmatid mites. It's used in synthesizing components functioning as alarm and sex pheromones for these mites, highlighting its role in ecological studies and pest management (Noguchi, Mori, Kuwahara, & Sato, 1997).

6. Conformational Preference Studies

5-Chloro-2-methylbenzaldehyde has been used in studies to understand the conformational preferences of aldehyde groups. These studies provide insights into the molecular behavior and interactions of similar compounds (Schaefer, Salman, & Wildman, 1980).

7. Synthesis and Preparation Techniques

It's instrumental in developing efficient methods for preparing various chemically related compounds. For instance, it's used in the synthesis of 2-chloro-6-methylbenzoic acid, showcasing its versatility in organic synthesis (Daniewski, Liu, Püntener, & Scalone, 2002).

8. Bioethanol Conversion Research

The compound is also significant in research on the conversion of bioethanol into value-added chemicals. It's involved in studies exploring new pathways for the selective transformation of bioethanol (Moteki, Rowley, & Flaherty, 2016).

9. Molecular Structure Analysis

5-Chloro-2-methylbenzaldehyde is used in the study of molecular structures, particularly in examining the intramolecular hydrogen bond in conjugated systems. This research is crucial for understanding the molecular dynamics and interactions in organic chemistry (Eda & Itô, 1957).

10. Development of Fluorescent Sensors

This compound is key in developing fluorescent pH sensors. Its derivatives show significant changes in fluorescence intensity in response to pH variations, indicating its potential in designing sensitive biological and chemical sensors (Saha, Dhara, Chattopadhyay, Mandal, Mondal, Sen, Mukherjee, van Smaalen, & Chattopadhyay, 2011).

Safety And Hazards

5-Chloro-2-methylbenzaldehyde is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

5-chloro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYTVUGYXUWXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492927 | |

| Record name | 5-Chloro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methylbenzaldehyde | |

CAS RN |

58966-34-0 | |

| Record name | 5-Chloro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

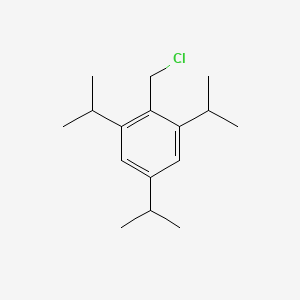

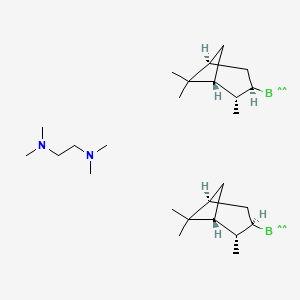

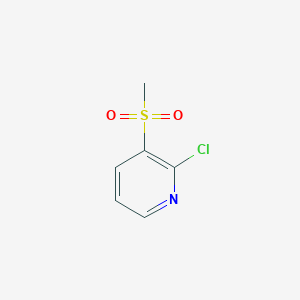

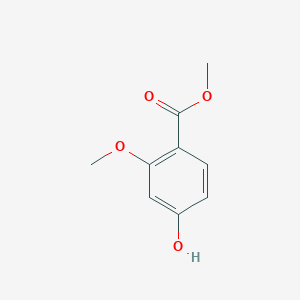

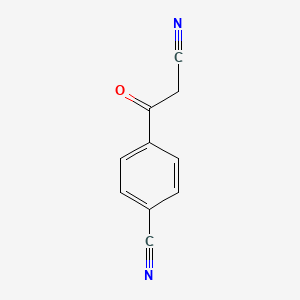

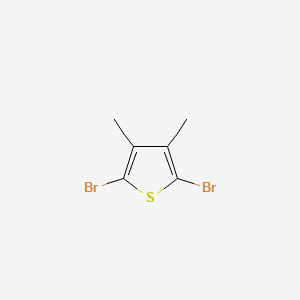

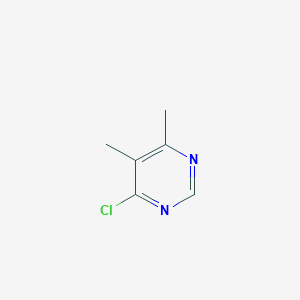

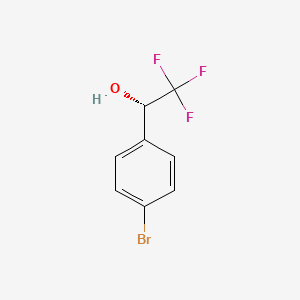

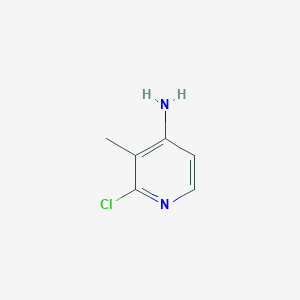

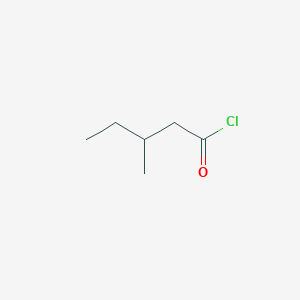

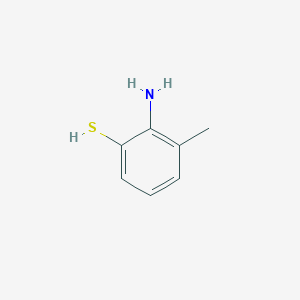

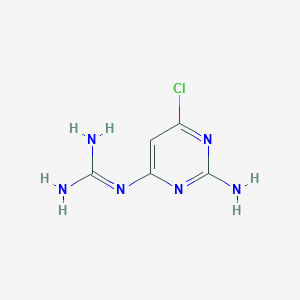

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.